molecular formula C8H15NO2 B12110642 2-(5-Methylpiperidin-3-yl)acetic acid

2-(5-Methylpiperidin-3-yl)acetic acid

Cat. No.: B12110642
M. Wt: 157.21 g/mol
InChI Key: CZAGFABDQYANOX-UHFFFAOYSA-N
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Description

2-(5-Methylpiperidin-3-yl)acetic acid: is a chemical compound with the molecular formula C8H15NO2 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Methylpiperidin-3-yl)acetic acid typically involves the functionalization of piperidine derivatives. One common method is the alkylation of piperidine with appropriate alkyl halides, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Methylpiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(5-Methylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Uniqueness: 2-(5-Methylpiperidin-3-yl)acetic acid is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its structure provides a balance between hydrophilicity and lipophilicity, making it versatile for various applications in chemistry, biology, and medicine .

Properties

IUPAC Name

2-(5-methylpiperidin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6-2-7(3-8(10)11)5-9-4-6/h6-7,9H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAGFABDQYANOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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